伏诺普拉赞

描述

沃诺拉赞是一种新型的钾离子竞争性酸抑制剂,主要用于治疗与酸相关的疾病,如胃十二指肠溃疡和反流性食管炎。 它也与抗生素联合使用,用于根除幽门螺杆菌感染 . 与传统的质子泵抑制剂不同,沃诺拉赞能更有效地抑制胃酸分泌,并具有更持久的抑制作用 .

科学研究应用

沃诺拉赞具有多种科学研究应用:

作用机制

沃诺拉赞通过钾离子竞争性方式抑制H+, K±ATPase酶系统。 这种抑制会抑制胃壁细胞分泌表面的基础和刺激性胃酸分泌 . 该化合物与H+/K±ATPase的半胱氨酸分子形成二硫键,导致快速、显著和持续的胃酸分泌抑制 .

生化分析

Biochemical Properties

Vonoprazan functions by inhibiting the H+, K±ATPase enzyme system in a potassium-competitive manner. This enzyme system is crucial for the secretion of gastric acid in the stomach. By blocking this enzyme, vonoprazan effectively reduces both basal and stimulated gastric acid secretion . The compound interacts with the H+, K±ATPase enzyme located on the secretory surface of gastric parietal cells, leading to a significant reduction in acid production .

Cellular Effects

Vonoprazan exerts its effects on gastric parietal cells, which are responsible for acid secretion in the stomach. By inhibiting the H+, K±ATPase enzyme, vonoprazan increases the intragastric pH, thereby reducing the acidity of the stomach environment . This elevation in pH can influence various cellular processes, including cell signaling pathways and gene expression related to acid secretion . Additionally, vonoprazan’s inhibition of acid secretion can impact cellular metabolism by altering the availability of hydrogen ions necessary for various metabolic processes .

Molecular Mechanism

At the molecular level, vonoprazan binds to the H+, K±ATPase enzyme in a reversible and potassium-competitive manner . This binding prevents the enzyme from utilizing potassium ions, which are essential for the exchange of hydrogen ions into the gastric lumen. As a result, vonoprazan effectively inhibits the final step of acid secretion in the stomach . This mechanism of action is distinct from that of traditional proton-pump inhibitors, which require activation in an acidic environment and covalent binding to the enzyme .

Temporal Effects in Laboratory Settings

In laboratory settings, vonoprazan has demonstrated stability and sustained efficacy over time. Studies have shown that vonoprazan maintains its inhibitory effects on gastric acid secretion for extended periods, even after discontinuation of the drug . This prolonged effect is attributed to its slow dissociation from the H+, K±ATPase enzyme and its high affinity for the enzyme . Long-term studies have also indicated that vonoprazan is effective in preventing ulcer recurrence during extended use .

Dosage Effects in Animal Models

Animal studies have shown that the effects of vonoprazan vary with different dosages. In rats, oral administration of vonoprazan inhibits histamine-stimulated acid secretion in a dose-dependent manner, with complete inhibition observed at higher doses . Similarly, in dogs, vonoprazan effectively inhibits gastric acid secretion at doses ranging from 0.3 to 30 mg/kg . At higher doses, vonoprazan may cause adverse effects such as alterations in gastric motility .

Metabolic Pathways

Vonoprazan is metabolized primarily by the liver through cytochrome P450 enzymes, including CYP3A4, CYP2B6, CYP2C19, and CYP2D6 . It is also metabolized by sulfotransferase SULT2A1 . These metabolic pathways result in the formation of inactive metabolites, which are then excreted from the body . The involvement of multiple enzymes in its metabolism reduces the likelihood of drug-drug interactions and genetic polymorphisms affecting its efficacy .

Transport and Distribution

Vonoprazan is well-absorbed and distributed within the body. It has a high protein binding rate of approximately 80%, which facilitates its transport in the bloodstream . The compound accumulates in the gastric corpus mucosa, specifically in the parietal cells, where it exerts its inhibitory effects on acid secretion . This targeted distribution enhances its efficacy and reduces systemic side effects .

Subcellular Localization

Within the cells, vonoprazan localizes to the secretory canaliculi of gastric parietal cells, where the H+, K±ATPase enzyme is located . This subcellular localization is crucial for its inhibitory action on acid secretion. The high pKa of vonoprazan promotes its accumulation in the acidic environment of the canaliculi, ensuring sustained inhibition of the enzyme . This targeted localization also minimizes its effects on other cellular compartments and reduces potential off-target effects .

准备方法

沃诺拉赞的合成涉及多个步骤:

初始反应: 5-(2-氟苯基)-1H-吡咯-3-甲醛溶解在有机溶剂中,与甲胺醇溶液混合生成亚胺。

Boc保护: 将中间体溶解在有机溶剂中,在冰浴条件下与Boc酸酐反应,生成另一个中间体.

磺酰化: Boc保护的中间体与氢化钠和冠醚反应,然后加入3-吡啶磺酰氯生成磺酰化产物.

化学反应分析

沃诺拉赞会经历各种化学反应,包括:

氧化和还原: 合成过程中涉及使用金属硼氢化物的还原步骤.

取代: 用3-吡啶磺酰氯进行磺酰化是其合成中的关键取代反应.

常用试剂: 常用的试剂包括甲胺、金属硼氢化物、Boc酸酐、氢化钠、冠醚和3-吡啶磺酰氯.

主要产物: 主要产物是沃诺拉赞富马酸盐,用于制药制剂.

相似化合物的比较

沃诺拉赞与传统的质子泵抑制剂(如奥美拉唑和泮托拉唑)相比:

沃诺拉赞独特的特性使其成为治疗与酸相关的疾病的传统质子泵抑制剂的宝贵替代品。

属性

IUPAC Name |

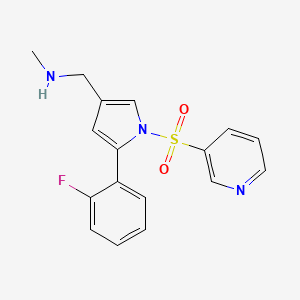

1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14/h2-9,11-12,19H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDBKMOZYNOTPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236869 | |

| Record name | Vonoprazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble | |

| Record name | Vonoprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Vonoprazan is a potassium-competitive acid blocker (PCAB) that inhibits the H+, K+-ATPase enzyme system in a potassium-competitive manner. Through this mechanism, vonoprazan suppresses basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells. Although both classes of drugs inhibit the H+, K+-ATPase, the mechanism of action of PCABs differs from that of proton-pump inhibitors (PPIs). PPIs form a covalent disulphide bond with a cysteine residue on the H+, K+-ATPase, which leads to the inactivation of the enzyme, while PCABs interfere with the binding of K+ to the H+, K+-ATPase. | |

| Record name | Vonoprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

881681-00-1 | |

| Record name | Vonoprazan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881681-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vonoprazan [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vonoprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Vonoprazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VONOPRAZAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R5L3J156G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

194.8°C | |

| Record name | Vonoprazan | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11739 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。